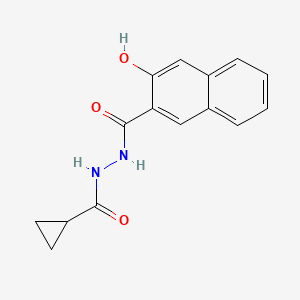![molecular formula C22H31N3O B6090712 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6090712.png)
2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol, also known as QCM-2, is a compound that has been extensively studied for its potential therapeutic applications. QCM-2 belongs to the class of piperazine derivatives and has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, and antidepressant effects. In
Wirkmechanismus
The exact mechanism of action of 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, studies have suggested that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the levels of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also relatively easy to administer and has been found to exhibit low toxicity in animal studies. However, the limitations of this compound include its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol. One area of research is to further explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Another area of research is to investigate the mechanism of action of this compound in greater detail. In addition, studies can be conducted to optimize the synthesis method of this compound to improve the yield and purity of the compound. Finally, further studies can be conducted to investigate the potential side effects and toxicity of this compound in animal models.
Synthesemethoden
The synthesis of 2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol involves the reaction of 4-(8-quinolinylmethyl)piperazine with cyclohexyl bromide and sodium hydride in ethanol. The resulting compound is then purified using column chromatography to obtain this compound in high yield and purity. The synthesis method has been optimized through various studies to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound exhibits antipsychotic, anticonvulsant, and antidepressant effects in animal models. This compound has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-[1-cyclohexyl-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-15-11-21-17-24(13-14-25(21)20-9-2-1-3-10-20)16-19-7-4-6-18-8-5-12-23-22(18)19/h4-8,12,20-21,26H,1-3,9-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQHHNVZDHTVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B6090642.png)
![2,6-dimethoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B6090648.png)
![N-[1-(4-fluorophenyl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6090656.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6090664.png)
![5-propyl-3-[1-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6090672.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6090685.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6090691.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6090701.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6090706.png)
![5-[(isopropyl{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6090716.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B6090731.png)
